Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide
Overview
Description
Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is typically synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under appropriate conditions . Another method involves the reaction of aryl chlorosulfonic acid with sulfoxide chloride to form aryl sulfonyl chloride , which is then reduced to produce the symmetric diaryl disulfide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency . The process typically includes steps such as purification and crystallization to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions may occur in the presence of halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols .
Scientific Research Applications
Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide has a wide range of applications in scientific research and industry :
Mechanism of Action
The mechanism by which bis(4-tert-butyl-2,6-dimethylphenyl) disulfide exerts its effects involves its ability to scavenge free radicals and inhibit oxidative processes . The compound interacts with molecular targets such as reactive oxygen species and free radicals , neutralizing them and preventing oxidative damage . This antioxidant activity is crucial in various applications, including the stabilization of polymers and the protection of biological systems from oxidative stress .
Comparison with Similar Compounds
- Bis(2,6-di-tert-butylphenyl) disulfide
- Bis(2,4,6-triisopropylphenyl) disulfide
- 2,4-Di-tert-butylphenol
Uniqueness: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is unique due to its specific substitution pattern on the phenyl rings, which enhances its antioxidant properties and solubility in organic solvents . Compared to similar compounds, it offers a balance of stability and reactivity , making it suitable for a wide range of applications .
Properties
IUPAC Name |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNGAMRVCCZXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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